6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide
Descripción
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an imidazole ring, an isoxazole ring, and a pyridazine core
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-(5-methyl-1,2-oxazol-3-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-8-6-10(17-20-8)14-12(19)9-2-3-11(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCFKHKESPRUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.
Attachment of the Isoxazole Ring: The isoxazole ring can be attached through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, which includes the target compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened for their inhibitory concentrations against Mtb strains. Notably, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM, outperforming existing clinical candidates like PA-824 by nearly tenfold in some cases .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 18 | ≤0.006 | Mtb (MDR and XDR strains) |
| Compound 13 | <0.03 - 0.8 | Various drug-resistant strains |
Cancer Therapeutics
The compound's structural features suggest potential applications in oncology. Research has highlighted the role of imidazole derivatives in targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit ATP homeostasis by targeting QcrB, a crucial enzyme in the electron transport chain of cancer cells . This mechanism may provide a novel approach to developing anticancer agents.
Case Study: Anticancer Activity Evaluation
A recent investigation focused on synthesizing new derivatives based on the imidazo[1,2-a]pyridine scaffold and evaluating their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their anticancer activity, suggesting that further optimization could yield promising therapeutic candidates.
Drug Development and Lead Optimization
The compound serves as a lead structure for further drug development efforts due to its favorable pharmacokinetic properties observed in preclinical models. For example, pharmacokinetic evaluations in male mice revealed promising absorption and distribution characteristics for certain derivatives . These findings underscore the potential for these compounds to be developed into effective oral medications.
Table 2: Pharmacokinetic Profile of Selected Compounds
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| Compound 13 | 411 | 181 | 0.25 | 5 |
| Compound 18 | 3850 | 337 | 0.5 | ND |
Mecanismo De Acción
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparación Con Compuestos Similares
Similar Compounds
6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Lacks the isoxazole ring.
N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide: Lacks the imidazole ring.
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine: Lacks the carboxamide group.
Uniqueness
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is unique due to the presence of all three functional groups (imidazole, isoxazole, and carboxamide) in a single molecule
Actividad Biológica
6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
The molecular formula for this compound is with a molecular weight of 316.34 g/mol. The structure features a pyridazine core substituted with an imidazole and an isoxazole, which are known for their diverse pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it was found to exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 µM, indicating effective growth inhibition compared to non-cancerous cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
In addition to cytotoxic effects, the compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1 µM .
Antibacterial Activity
The compound has also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.039 mg/mL against various bacterial strains .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.039 |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating promising efficacy in inhibiting fungal growth .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and isoxazole moieties may interact with biological targets involved in cell proliferation and apoptosis pathways.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds containing imidazole and isoxazole structures, emphasizing their role as potential therapeutic agents in oncology and infectious diseases . These studies contribute to a growing body of evidence supporting the exploration of heterocyclic compounds in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
